4-Amino-6-methylpyrimidine-2-thiol

Overview

Description

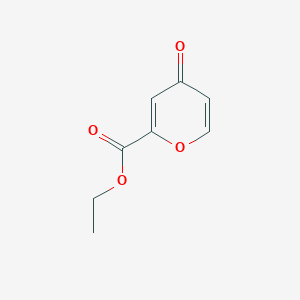

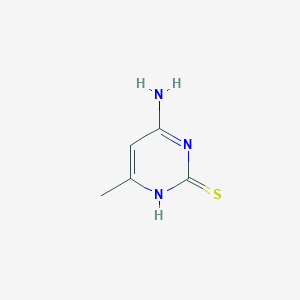

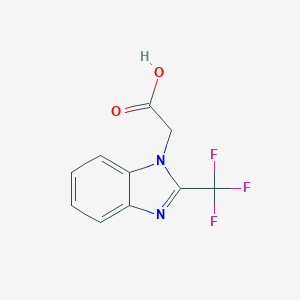

“4-Amino-6-methylpyrimidine-2-thiol” is a chemical compound with the molecular formula C5H7N3S . It has a molecular weight of 141.2 g/mol . The IUPAC name for this compound is 4-amino-6-methyl-1H-pyrimidine-2-thione .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, a related compound, 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF), was synthesized using the slow evaporation solution technique . Another study mentioned the synthesis of novel S-substituted derivatives based on 4,6-dimethylpyrimidine-2-thiol hydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7N3S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) . The canonical SMILES structure is CC1=CC(=NC(=S)N1)N .

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 82.5 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound is also characterized by a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 141.03606841 g/mol .

Scientific Research Applications

Role in Plant Biochemistry

Low-molecular-weight Thiols in Plants

This compound is relevant in the study of low-molecular-weight (LMW) thiols in plants. LMW thiols, such as glutathione and its biosynthetically related compounds, play crucial roles in maintaining cellular redox homeostasis and are implicated in plant responses to stress factors and regulation of cellular metabolism. The research emphasizes the significance of thiols in post-translational protein modification and advances in thiol detection methods, underscoring the extensive thiol biodiversity in plants and the need for further identification of species-specific and organ-specific thiols (Pivato, Fabrega-Prats, & Masi, 2014).

Applications in Anticancer Research

Thiazolopyrimidine Scaffold in Anticancer Drugs

Thiazolopyrimidines, closely related to the chemical structure of 4-Amino-6-methylpyrimidine-2-thiol, are highlighted for their promising class of bioactive compounds with diverse biological activities, including significant anticancer effects. The review of literature from the last decade pinpoints nearly thirty articles, focusing on compounds with potent anticancer activity, showcasing the structural features associated with strong anticancer effects and guiding future research toward developing novel anticancer molecules (Islam & Fahmy, 2022).

Synthetic Pathways and Catalysis

Hybrid Catalysts for Pyrimidine Synthesis

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), closely related to the compound of interest, showcases the application of hybrid catalysts in the development of complex molecules with medicinal and pharmaceutical significance. This review covers synthetic pathways employed for developing substituted derivatives through one-pot multicomponent reactions, emphasizing the role of organocatalysts, metal catalysts, and green solvents, highlighting the broader applicability of such compounds in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Thiol Chemistry in Material Science

Thiolated Polymeric Hydrogels

Thiol chemistry, a key feature of this compound, plays a pivotal role in the development of thiolated polymers and their hydrogel matrices, with applications in tissue engineering. This review discusses the synthesis, properties, and applications of thiolated polymers, showcasing how thiol-modification enhances biocompatibility and supports cellular proliferation and differentiation, marking significant progress in biomaterials research (Gajendiran, Rhee, & Kim, 2018).

Future Directions

While specific future directions for “4-Amino-6-methylpyrimidine-2-thiol” were not found in the search results, the development of machine learning architectures for predicting chemical reaction pathways and the ongoing research in the synthesis of novel organic compounds suggest potential areas of future exploration.

Mechanism of Action

Target of Action

4-Amino-6-methylpyrimidine-2-thiol, a derivative of pyrimidines, has been found to exhibit a range of pharmacological effects, including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It’s known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon . This reaction mechanism is essentially an aldol condensation .

Biochemical Pathways

Pyrimidines are known to be involved in various biochemical processes, including the synthesis of dna and rna, the regulation of enzymes, and the function of the immune system .

Pharmacokinetics

The compound’s molecular weight of 14119 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of this compound is likely to be a reduction in inflammation, given its anti-inflammatory properties . This could potentially lead to relief from symptoms in conditions characterized by inflammation.

Biochemical Analysis

Biochemical Properties

4-Amino-6-methylpyrimidine-2-thiol plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Properties

IUPAC Name |

4-amino-6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-3-2-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVFWRDGXUMIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357508 | |

| Record name | 4-amino-6-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89180-08-5 | |

| Record name | 4-amino-6-methylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-MERCAPTO-6-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)

![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-](/img/structure/B183851.png)

![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)

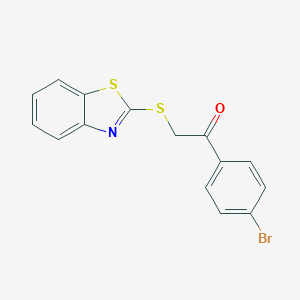

![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)